Ethyl (2-fluoro-6-iodophenyl)acetate
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Overview
Description
Ethyl (2-fluoro-6-iodophenyl)acetate is an organic compound with the molecular formula C10H10FIO2. It is a derivative of phenylacetate, where the phenyl ring is substituted with fluorine and iodine atoms. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2-fluoro-6-iodophenyl)acetate can be synthesized through various methods. One common approach involves the esterification of 2-fluoro-6-iodobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. Another method includes the use of Suzuki-Miyaura coupling, where 2-fluoro-6-iodophenylboronic acid is reacted with ethyl bromoacetate in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-fluoro-6-iodophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
Substitution: Products include azido, cyano, and thiol derivatives.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include dehalogenated compounds and alcohols.
Scientific Research Applications
Ethyl (2-fluoro-6-iodophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2-fluoro-6-iodophenyl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity towards these targets, thereby modulating biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2-fluoro-6-bromophenyl)acetate
- Ethyl (2-fluoro-6-chlorophenyl)acetate
- Ethyl (2-fluoro-6-methylphenyl)acetate
Uniqueness
Ethyl (2-fluoro-6-iodophenyl)acetate is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and drug development. The iodine atom, in particular, provides a handle for further functionalization through various coupling reactions .
Properties
Molecular Formula |
C10H10FIO2 |
---|---|
Molecular Weight |
308.09 g/mol |
IUPAC Name |
ethyl 2-(2-fluoro-6-iodophenyl)acetate |
InChI |
InChI=1S/C10H10FIO2/c1-2-14-10(13)6-7-8(11)4-3-5-9(7)12/h3-5H,2,6H2,1H3 |
InChI Key |
NXCPPJBPWVODEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=C1I)F |
Origin of Product |
United States |
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